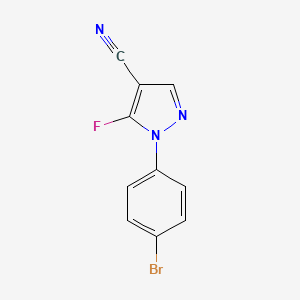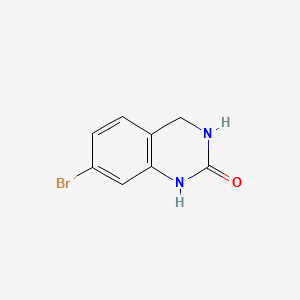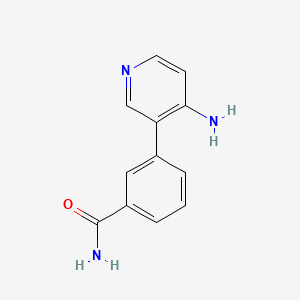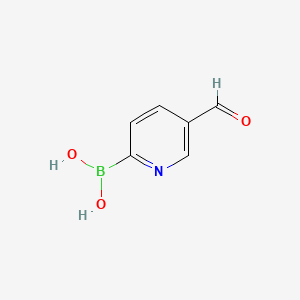
(5-Formylpyridin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Formylpyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H6BNO3 . It is a type of boronic acid, which are organic compounds that are important in organic synthesis .
Synthesis Analysis
Boronic acids, including “(5-Formylpyridin-2-yl)boronic acid”, can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to prevent over-alkylation, which would lead to the formation of borinic, rather than boronic, esters .
Molecular Structure Analysis
The molecular structure of “(5-Formylpyridin-2-yl)boronic acid” consists of a pyridine ring with a formyl group at the 5-position and a boronic acid group at the 2-position . The molecular weight of this compound is 150.92800 .
Chemical Reactions Analysis
Boronic acids, including “(5-Formylpyridin-2-yl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and a halide .
科学的研究の応用
Synthesis of Novel Pyridines
(5-Formylpyridin-2-yl)boronic acid plays a crucial role in the synthesis of novel pyridines. A study outlined the use of halopyridinylboronic acids and esters, including 5-formylpyridin-2-yl variants, in the creation of new pyridine libraries through Suzuki cross-coupling reactions. These compounds were synthesized using a regioselective halogen–metal exchange and found to be effective in palladium-catalyzed coupling with aryl halides (Bouillon et al., 2003).
Suzuki Cross-Coupling Reactions
Another study explored the use of anisyl boronic acids, including 5-formylpyridin-2-yl variants, in Suzuki cross-coupling reactions. These reactions were used to generate 2-phenoxy-6-carbonylpyridines, demonstrating a potential route for the synthesis of sterically and electronically variable phenoxy-substituted imino- and methanamino-pyridines, useful in alkene polymerisation catalysis (Davies et al., 2008).
Boron-Based Macrocycle and Dendrimer Construction
A study highlighted the synthesis of boron-based macrocycles and dendrimers, demonstrating the utility of boronic acids like 5-formylpyridin-2-yl in constructing complex nanostructures. These macrocycles showed high diastereoselectivity, and their assembly did not interfere with functional groups such as amino or aldehyde, making them versatile for multicomponent assembly reactions (Christinat, Scopelliti, & Severin, 2007).
Fluorescence-based Analyte Detection
In a unique application, fluorinated boronic acid-appended benzyl bipyridinium salts derived from bipyridines, including 5-formylpyridin-2-yl variants, were synthesized for detecting diol-containing bioanalytes. These compounds were successful in differentiating various bioanalytes like glucose and dopamine via (19)F NMR spectroscopy, highlighting the potential of boronic acid derivatives in biosensing applications (Axthelm et al., 2015).
Synthesis of Aryl-Substituted Pyridines
5-Iodopyridines, closely related to 5-formylpyridin-2-ylboronic acid, were used in Suzuki–Miyaura coupling reactions to yield aryl-substituted pyridines. This method showed good tolerance to various functional groups, providing a pathway to synthesize functionalized arylpyridines of pharmacological interest (Karadeniz, Zora, & Kilicaslan, 2015).
将来の方向性
Boronic acids, including “(5-Formylpyridin-2-yl)boronic acid”, continue to be a topic of research due to their utility in organic synthesis . Future directions may include the development of new synthetic methods and applications, as well as further investigation into their physical and chemical properties .
特性
IUPAC Name |
(5-formylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOXLPCTWDZMCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290726 |
Source


|
| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Formylpyridin-2-yl)boronic acid | |
CAS RN |
1310404-07-9 |
Source


|
| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

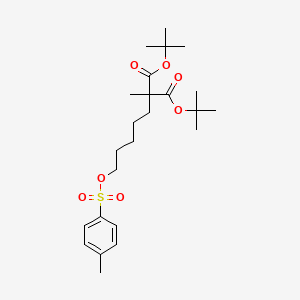

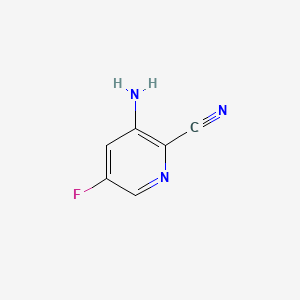
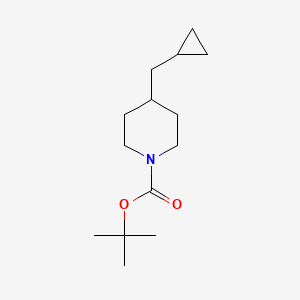
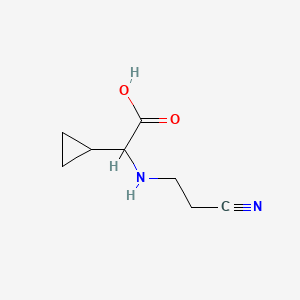
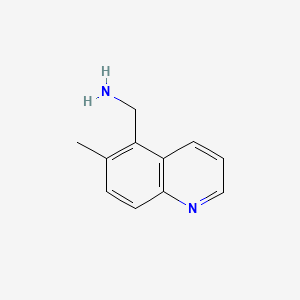
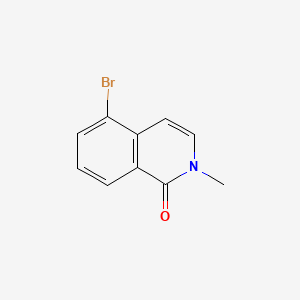
![[3,4'-Bipyridin]-5-amine](/img/structure/B567373.png)
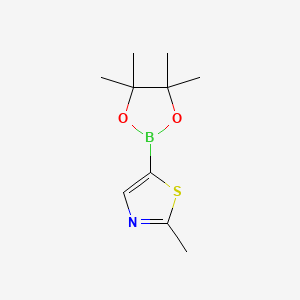
![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567379.png)
